

# A Comprehensive Technical Guide to the Reactivity Profile of 5-(Hydroxymethyl)-2-iodophenol

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## Compound of Interest

Compound Name: *5-(Hydroxymethyl)-2-iodophenol*

Cat. No.: *B1320510*

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## Abstract

**5-(Hydroxymethyl)-2-iodophenol** is a versatile trifunctional aromatic compound of significant interest in synthetic organic chemistry. Possessing a phenolic hydroxyl group, a benzylic alcohol, and an aryl iodide, this molecule offers three distinct and chemoselectively addressable reactive sites. This guide provides an in-depth analysis of its reactivity profile, outlining the key transformations each functional group can undergo. We present a summary of its physicochemical properties, representative experimental protocols for its key reactions, and a discussion of its potential applications as a scaffold in the development of complex molecules for the pharmaceutical and materials science sectors.

## Introduction and Physicochemical Properties

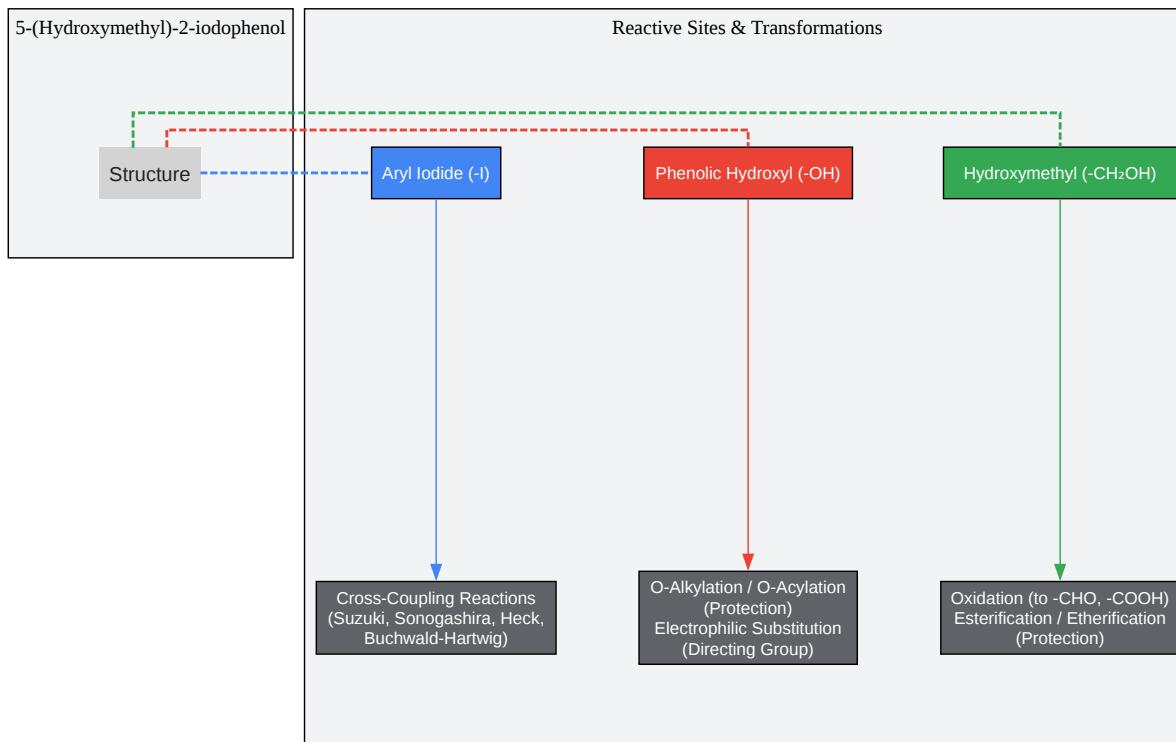
**5-(Hydroxymethyl)-2-iodophenol** (CAS No: 773869-57-1) is a solid, crystalline compound that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Its structure incorporates three key functional groups that can be manipulated with a high degree of specificity: an aryl iodide, a phenolic hydroxyl, and a primary hydroxymethyl group. This trifunctional nature allows for sequential, orthogonal synthetic strategies, making it an attractive starting material for constructing complex molecular architectures.

The table below summarizes the key physicochemical and spectroscopic properties of the molecule.

Property	Value	Reference
CAS Number	773869-57-1	[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IO <sub>2</sub>	[3]
Molecular Weight	250.04 g/mol	
Appearance	Solid, white crystalline powder	[1]
Purity	Typically ≥95%	[1]
Storage	2-8°C, inert atmosphere, keep in dark place	
Predicted Monoisotopic Mass	249.94908 Da	[3]
Predicted XlogP	1.3	[3]
Predicted m/z [M+H] <sup>+</sup>	250.95636	[3]
Predicted m/z [M-H] <sup>-</sup>	248.94180	[3]

## Core Reactivity Profile

The synthetic utility of **5-(Hydroxymethyl)-2-iodophenol** stems from the distinct reactivity of its three functional groups. The presence of the electron-donating -OH and -CH<sub>2</sub>OH groups and the electron-withdrawing -I group on the benzene ring creates a unique electronic environment that influences the reactivity of each site.



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**Fig. 1:** Core reactivity map of **5-(Hydroxymethyl)-2-iodophenol**.

## Reactivity of the Aryl Iodide

The carbon-iodine bond is the most versatile site for carbon-carbon and carbon-heteroatom bond formation. Aryl iodides are highly reactive substrates in a wide array of palladium-catalyzed cross-coupling reactions due to the weakness of the C-I bond, which facilitates oxidative addition to the palladium(0) catalyst.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
- Sonogashira Coupling: Coupling with terminal alkynes to yield aryl alkynes.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.

- Buchwald-Hartwig Amination: Coupling with amines to produce N-aryl amines.
- Hydroxymethylation: Can undergo hydroxymethylation reactions using reagents like CO and a borane source.[\[4\]](#)

## Reactivity of the Phenolic Hydroxyl Group

The phenolic -OH group is acidic and can act as a nucleophile or a directing group for electrophilic aromatic substitution. Its reactivity often necessitates the use of protecting groups to prevent unwanted side reactions.[\[5\]](#)

- Protection: The hydroxyl group can be readily protected as an ether (e.g., methyl, benzyl, silyl ethers) or an ester (e.g., acetate, benzoate) to mask its acidity and nucleophilicity during subsequent reactions.[\[6\]](#)[\[7\]](#) Deprotection is typically achieved under specific acidic, basic, or hydrogenolysis conditions.[\[8\]](#)
- O-Alkylation and O-Acylation: It can be alkylated using alkyl halides under basic conditions (Williamson ether synthesis) or acylated using acyl chlorides or anhydrides.
- Oxidative Coupling: Phenols are known to undergo oxidative coupling to form C-C or C-O bonds, a reaction modality found in the biosynthesis of many natural products.[\[9\]](#)[\[10\]](#)

## Reactivity of the Hydroxymethyl Group

The primary benzylic alcohol functionality of the -CH<sub>2</sub>OH group can undergo oxidation or be protected.

- Oxidation: The hydroxymethyl group can be selectively oxidized to an aldehyde (-CHO) using mild oxidizing agents (e.g., PCC, DMP) or further oxidized to a carboxylic acid (-COOH) using stronger oxidants (e.g., KMnO<sub>4</sub>, Jones reagent).[\[11\]](#)[\[12\]](#)[\[13\]](#) This transformation is crucial for elaborating the molecular scaffold.
- Protection: Similar to the phenolic hydroxyl, this group can be protected, typically as a silyl ether (e.g., TBDMS) or benzyl ether, to prevent its oxidation or participation in other reactions.[\[7\]](#)[\[14\]](#)
- Esterification: It can be converted to an ester through reaction with carboxylic acids (Fischer esterification) or acyl chlorides.

## Key Synthetic Transformations and Protocols

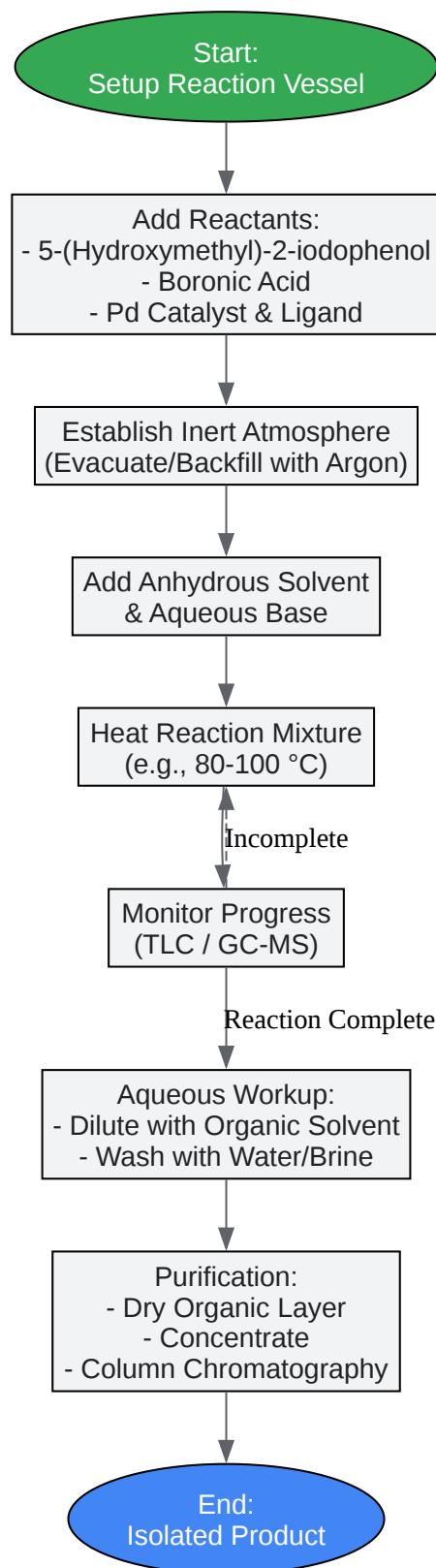
The multifunctionality of **5-(Hydroxymethyl)-2-iodophenol** allows for diverse synthetic applications. Below are representative protocols for key transformations. Note that these are generalized procedures adapted from reactions on similar substrates and may require optimization.

### Palladium-Catalyzed Suzuki-Miyaura Coupling

This reaction is a powerful method for forming a C-C bond at the iodo-substituted position. The hydroxyl groups often do not interfere but may require protection depending on the specific coupling partners and conditions.

Representative Experimental Protocol (Adapted from hindered vinyl halide coupling):[\[15\]](#)

- To an oven-dried Schlenk tube, add **5-(Hydroxymethyl)-2-iodophenol** (1.0 equiv.), the desired arylboronic acid (1.5 equiv.),  $\text{Pd}(\text{OAc})_2$  (2 mol%), and a suitable phosphine ligand like SPhos (4 mol%).
- Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
- Add an anhydrous solvent, such as toluene or dioxane (to give a concentration of ~0.2 M).
- Add an aqueous solution of a base, such as  $\text{K}_3\text{PO}_4$  (2.0 equiv.) in deoxygenated water (1 M).
- Stir the reaction mixture vigorously and heat to 80-100 °C.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.

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**Fig. 2:** Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

## Oxidation of the Hydroxymethyl Group

Selective oxidation of the primary alcohol to an aldehyde is a key transformation.

Representative Experimental Protocol (Dess-Martin Periodinane Oxidation):

- Dissolve **5-(Hydroxymethyl)-2-iodophenol** (1.0 equiv.) in a dry chlorinated solvent (e.g., dichloromethane) under an inert atmosphere.
- Add Dess-Martin periodinane (1.1-1.5 equiv.) portion-wise at room temperature.
- Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
- Upon completion, quench the reaction by adding a saturated aqueous solution of  $\text{NaHCO}_3$  and  $\text{Na}_2\text{S}_2\text{O}_3$ .
- Stir vigorously until the layers are clear.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify the crude product by flash chromatography to yield 2-iodo-3-hydroxybenzaldehyde.

## Protection of Hydroxyl Groups

Protecting one or both hydroxyl groups is often necessary to perform selective chemistry at another site. Silylation is a common method for protecting alcohols.

Representative Experimental Protocol (TBDMS Protection):

- Dissolve **5-(Hydroxymethyl)-2-iodophenol** (1.0 equiv.) in a dry, aprotic solvent like DMF or dichloromethane.
- Add an amine base, such as imidazole (2.5 equiv.) or triethylamine.
- Add tert-butyldimethylsilyl chloride (TBDMSCl, ~1.1 equiv. for monoprotection, ~2.2 equiv. for diprotection) dropwise at 0 °C. Stoichiometry can be adjusted to favor mono- or di-protection.

- Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.
- Quench the reaction with water and extract with an organic solvent like ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Purify by flash chromatography to isolate the silyl-protected product(s).

## Summary of Reactivity

The following table summarizes the key transformations for each functional group of **5-(Hydroxymethyl)-2-iodophenol**.

Functional Group	Reaction Type	Typical Reagents	Expected Product Type
Aryl Iodide	Suzuki Coupling	R-B(OH) <sub>2</sub> , Pd catalyst, Base	Biaryl
Sonogashira Coupling	Terminal alkyne, Pd/Cu catalyst, Base	Aryl Alkyne	
Heck Coupling	Alkene, Pd catalyst, Base	Aryl Alkene	
Buchwald-Hartwig	R <sub>2</sub> NH, Pd catalyst, Base	Aryl Amine	
Phenolic Hydroxyl	O-Alkylation	R-X, Base (e.g., K <sub>2</sub> CO <sub>3</sub> )	Phenolic Ether
O-Acylation	Acyl chloride, Base (e.g., Pyridine)	Phenolic Ester	
Protection (Silyl)	TBDMSCl, Imidazole	Silyl Ether	
Hydroxymethyl	Oxidation (Aldehyde)	PCC, DMP, MnO <sub>2</sub>	Benzaldehyde
Oxidation (Acid)	KMnO <sub>4</sub> , CrO <sub>3</sub>	Benzoic Acid	
Protection (Silyl)	TBDMSCl, Imidazole	Silyl Ether	
Esterification	RCOOH, Acid catalyst	Benzyl Ester	

## Conclusion

**5-(Hydroxymethyl)-2-iodophenol** is a highly valuable and synthetically flexible building block. The distinct and predictable reactivity of its aryl iodide, phenolic hydroxyl, and hydroxymethyl functionalities allows for a wide range of chemical modifications. Through judicious selection of reagents and reaction conditions, including the strategic use of protecting groups, chemists can selectively address each site to build molecular complexity. This profile makes **5-(Hydroxymethyl)-2-iodophenol** an important precursor for the synthesis of novel pharmaceutical agents, functional materials, and other high-value chemical entities.

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